2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Lipophilicity Drug-likeness Computed property comparison

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide (CAS 2320465-78-7) is a synthetic organic compound classified as a brominated aromatic acetamide featuring a cyclopropyl-substituted pyridine moiety. Its molecular formula is C17H17BrN2O with a molecular weight of 345.2 g/mol.

Molecular Formula C17H17BrN2O
Molecular Weight 345.24
CAS No. 2320465-78-7
Cat. No. B2566115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
CAS2320465-78-7
Molecular FormulaC17H17BrN2O
Molecular Weight345.24
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21)
InChIKeyDZLPMXRQJVXYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS 2320465-78-7: Physicochemical and Structural Baseline for Procurement


2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide (CAS 2320465-78-7) is a synthetic organic compound classified as a brominated aromatic acetamide featuring a cyclopropyl-substituted pyridine moiety. Its molecular formula is C17H17BrN2O with a molecular weight of 345.2 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 2.8, a topological polar surface area (TPSA) of 42 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available as a research-grade screening compound (catalog number F6573-5328) from Life Chemicals in 15 mg and 3 mg quantities [2]. Its PubChem CID is 134161149, and it bears the InChI Key DZLPMXRQJVXYEF-UHFFFAOYSA-N [1].

Why Generic Substitution Fails for 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS 2320465-78-7: Structural Determinants of Differentiation


In-class acetamide derivatives cannot be simply interchanged for 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide because the simultaneous presence of the 4-bromophenyl group and the 6-cyclopropyl substituent on the pyridine ring creates a unique combination of steric, electronic, and lipophilic character that is absent in the closest commercially available analogs [1]. The cyclopropyl group imparts conformational constraint and distinct metabolic stability properties compared to methyl or unsubstituted pyridine analogs, while the para-bromine substitution on the phenyl ring provides a chemically tractable handle for further derivatization (e.g., Suzuki coupling) that is not available in non-halogenated or differently substituted analogs [2]. Replacing the cyclopropyl with a methyl group (as in 2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide) alters the conformational profile and lipophilicity, which may affect binding to hydrophobic pockets in target proteins . The quantitative evidence below, though limited to computed property comparisons, illustrates the measurable physicochemical shifts that accompany structural modification.

Quantitative Differentiation Evidence for 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS 2320465-78-7 vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3): Cyclopropyl vs. Methyl Pyridine Analog Comparison

The target compound's computed XLogP3-AA is 2.8, reflecting the lipophilic contribution of the cyclopropyl substituent on the pyridine ring [1]. By comparison, the closest commercially cataloged methyl-substituted analog, 2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide, would have a lower computed XLogP3 due to the smaller hydrophobic volume of the methyl group versus cyclopropyl . The cyclopropyl group's larger hydrophobic surface area (estimated by substituent Hansch π values: cyclopropyl ≈ +1.0 vs. methyl ≈ +0.5) results in approximately 0.5 log unit higher lipophilicity, which can translate to altered membrane permeability, plasma protein binding, and CYP450 metabolic profiles in drug discovery contexts .

Lipophilicity Drug-likeness Computed property comparison

Hydrogen Bond Capacity and Polar Surface Area: Comparison with Non-Brominated Core Scaffold

The target compound has a topological polar surface area (TPSA) of 42 Ų, one hydrogen bond donor (the acetamide NH), and two hydrogen bond acceptors (the acetamide carbonyl and the pyridine nitrogen) [1]. This is identical to the non-brominated core scaffold, N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS not independently validated), which differs only in the replacement of the 4-bromophenyl group with a 3-pyridyl group . However, the 4-bromophenyl substitution in the target compound introduces a heavy halogen atom (Br, atomic weight 79.9) that increases molecular weight (+77.9 Da vs. the pyridyl analog) and adds significant electron density and polarizability to the aromatic ring, distinct from the electron-deficient pyridyl analog [1].

Polar surface area Drug-likeness Oral bioavailability prediction

Synthetic Tractability: 4-Bromophenyl Handle vs. Non-Halogenated Analogs for Downstream Derivatization

The 4-bromophenyl group in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification into libraries of biaryl, amino, or alkyne derivatives [1]. In contrast, the non-brominated analog 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide (CAS 2097933-32-7) lacks this orthogonal reactive site and requires de novo synthesis of each derivative from separate building blocks . This makes the target compound a more efficient starting point for structure–activity relationship (SAR) exploration where modification of the phenyl ring is desired.

Cross-coupling Synthetic accessibility Library diversification

Vendor Purity and Availability: Single-Source Procurement at Research Scale

The target compound is currently listed by Life Chemicals (catalog F6573-5328) at a price of $89.00 for 15 mg, with a smaller 3 mg option also available [1]. As of the search date, no secondary suppliers were identified for this CAS number among authoritative vendor databases, making it effectively a single-source procurement item. The purity specification is not explicitly disclosed by the vendor on the product page; users should request a certificate of analysis (CoA) before purchase [1]. This contrasts with more common screening compounds that typically have multiple commercial suppliers, which can drive price competition and availability assurance.

Commercial availability Purity Procurement sourcing

Recommended Research and Procurement Application Scenarios for 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS 2320465-78-7


Medicinal Chemistry Hit-to-Lead SAR Exploration Requiring Parallel Library Diversification

The 4-bromophenyl handle enables rapid parallel synthesis of biaryl derivatives via Suzuki-Miyaura coupling, making this compound suitable as a core scaffold for hit-to-lead programs where the phenyl ring is a key vector for potency optimization. Procurement of this specific scaffold avoids the 1–2 additional synthetic steps required to install a halogenation handle on non-brominated analogs, directly reducing library production timelines [1].

Physicochemical Tool Compound for Lipophilicity-Target Engagement Correlation Studies

With a computed XLogP3 of 2.8 and a TPSA of 42 Ų, this compound occupies a favorable drug-like property space and can serve as a physicochemical reference point in studies correlating lipophilicity with cellular permeability or target engagement, especially when compared against the less lipophilic methyl-pyridine analog (estimated XLogP3 ≈ 2.3) [2].

Target Fishing with Cyclopropyl-Constrained Scaf/folds for Conformational Selectivity Screening

The cyclopropyl substituent on the pyridine ring introduces conformational constraint that is absent in flexible alkyl or unsubstituted analogs. This compound is appropriate for screening panels where conformational pre-organization is hypothesized to confer selectivity against protein targets with specific binding pocket geometries, though this hypothesis requires experimental validation [1][2].

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.